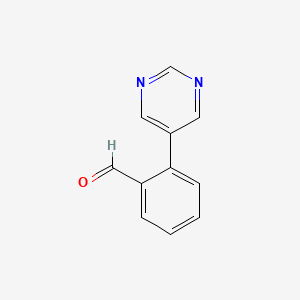

2-(1H-1,2,4-triazol-1-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

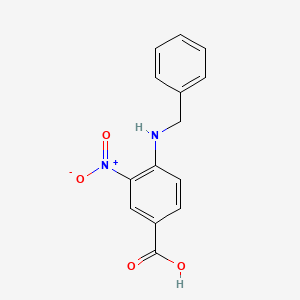

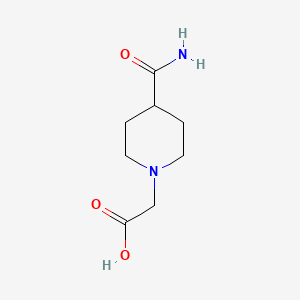

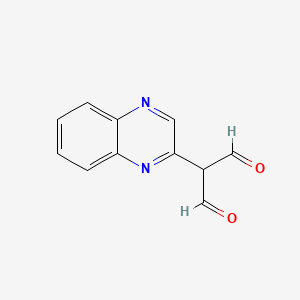

2-(1H-1,2,4-triazol-1-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one, also known as 1H-1,2,4-triazol-3-ylmethyl-dihydronaphthalene-1(2H)-one, is an organic compound with a molecular formula of C10H10N2O. It is a colorless solid that has been widely studied and used in various scientific research applications.

科学的研究の応用

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Triazole derivatives like the one mentioned are often used in the synthesis of coordination polymers and MOFs. These structures have diverse applications due to their unique properties, such as porosity and the ability to incorporate various metals. For instance, they can be used for gas storage , separation , catalysis , and as sensors .

Magnetic Properties

The triazole moiety can contribute to the magnetic properties of coordination compounds. When integrated into polymers with transition metals, these compounds can exhibit interesting magnetic behaviors, which are valuable for magnetic resonance imaging (MRI) contrast agents and in data storage technologies .

Dye Adsorption and Photocatalysis

Compounds containing triazole units have shown efficacy in dye adsorption and photocatalytic degradation of pollutants. This makes them suitable for environmental cleanup applications, such as removing dyes from wastewater and breaking down organic pollutants under light irradiation .

Apoptosis Induction and Cancer Research

Triazole derivatives have been studied for their ability to induce apoptosis in cancer cells. They can act as tubulin polymerization inhibitors , which is a promising strategy for cancer therapy . These compounds can potentially be used to design new anticancer drugs that target cell division .

Biological Studies and Drug Design

The structural motif of triazoles is common in medicinal chemistry. They can be part of compounds that are evaluated for in vitro cytotoxic activity against various cancer cell lines. This aids in the discovery of new drugs and understanding their mechanisms of action .

Fluorescence Properties and Sensing

Triazole-containing compounds can exhibit fluorescence, which can be utilized in chemical sensing and bioimaging . Their ability to emit light upon excitation makes them useful in creating sensors for detecting ions or molecules, and for tracking biological processes .

作用機序

The mechanism of action of 1,2,4-triazoles depends on their specific biological activity. For example, some 1,2,4-triazoles exhibit their anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis .

Physical and Chemical Properties of 1,2,4-Triazoles

1,2,4-Triazoles are generally stable compounds. They have a high melting point due to the presence of nitrogen atoms which can form hydrogen bonds, leading to a tightly packed crystal structure .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(1,2,4-triazol-1-ylmethyl)-3,4-dihydro-2H-naphthalen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c17-13-11(7-16-9-14-8-15-16)6-5-10-3-1-2-4-12(10)13/h1-4,8-9,11H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWPSMZJLXJTAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=O)C1CN3C=NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-1,2,4-triazol-1-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(1-methyl-1H-pyrrol-2-yl)-2-propenenitrile](/img/structure/B1307269.png)